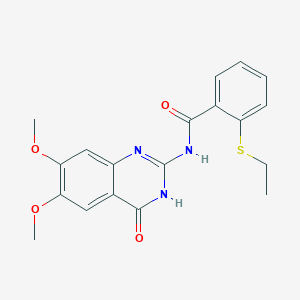![molecular formula C18H15IN2O4S B3727451 1-(3,4-dimethoxyphenyl)-2-[(4-hydroxy-6-iodo-2-quinazolinyl)thio]ethanone](/img/structure/B3727451.png)
1-(3,4-dimethoxyphenyl)-2-[(4-hydroxy-6-iodo-2-quinazolinyl)thio]ethanone
Overview
Description
1-(3,4-dimethoxyphenyl)-2-[(4-hydroxy-6-iodo-2-quinazolinyl)thio]ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound is a member of the quinazoline family and has been studied extensively for its biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 1-(3,4-dimethoxyphenyl)-2-[(4-hydroxy-6-iodo-2-quinazolinyl)thio]ethanone involves the inhibition of various enzymes and signaling pathways. The compound has been found to inhibit the activity of tyrosine kinases, which play a crucial role in cancer cell growth and proliferation. Additionally, the compound has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain.
Biochemical and Physiological Effects:
1-(3,4-dimethoxyphenyl)-2-[(4-hydroxy-6-iodo-2-quinazolinyl)thio]ethanone has been found to exhibit various biochemical and physiological effects. The compound has been found to induce apoptosis in cancer cells and inhibit the growth of cancer cells. Additionally, the compound has neuroprotective effects and has been found to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(3,4-dimethoxyphenyl)-2-[(4-hydroxy-6-iodo-2-quinazolinyl)thio]ethanone in lab experiments include its potential therapeutic applications in various diseases, its ability to inhibit the activity of enzymes and signaling pathways, and its neuroprotective effects. However, the limitations of using the compound in lab experiments include its potential toxicity and the need for further research to determine its optimal dosage and administration route.
Future Directions
For research on 1-(3,4-dimethoxyphenyl)-2-[(4-hydroxy-6-iodo-2-quinazolinyl)thio]ethanone include the development of more potent analogs with improved therapeutic efficacy, the determination of its optimal dosage and administration route, and the investigation of its potential use in combination with other therapeutic agents. Additionally, further research is needed to determine the long-term safety and toxicity of the compound.
Scientific Research Applications
1-(3,4-dimethoxyphenyl)-2-[(4-hydroxy-6-iodo-2-quinazolinyl)thio]ethanone has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. The compound has been found to exhibit anticancer activity by inhibiting the growth of cancer cells and inducing apoptosis. Additionally, the compound has neuroprotective effects and has been studied for its potential use in treating neurodegenerative diseases.
properties
IUPAC Name |
2-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl-6-iodo-3H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15IN2O4S/c1-24-15-6-3-10(7-16(15)25-2)14(22)9-26-18-20-13-5-4-11(19)8-12(13)17(23)21-18/h3-8H,9H2,1-2H3,(H,20,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJDPXUSYROAZEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)CSC2=NC3=C(C=C(C=C3)I)C(=O)N2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15IN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl-6-iodo-3H-quinazolin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-amino-3-{2-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]-1-cyanovinyl}-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B3727369.png)
![4-methyl-1-(4-methylphenyl)-3-phenyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B3727381.png)
![2-[(5-ethyl-4-hydroxy-6-oxo-1-phenyl-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B3727390.png)
![2-[(4,8-dimethyl-2-quinazolinyl)amino]-6-methyl-5-pentyl-4(3H)-pyrimidinone](/img/structure/B3727393.png)
![N-(5-{[2-(acetylamino)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)-2-[(4-hydroxy-6-propyl-2-pyrimidinyl)thio]acetamide](/img/structure/B3727405.png)
![N-[5-fluoro-4-oxo-5-(trifluoromethyl)-4,5-dihydro-1,3-thiazol-2-yl]-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B3727413.png)
![2-[(5-ethyl-4-hydroxy-6-oxo-1-phenyl-1,6-dihydro-2-pyrimidinyl)thio]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B3727420.png)
![2-[(4-fluorobenzyl)thio]-9H-purin-6-ol](/img/structure/B3727424.png)
![2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-N-(4-methylbenzyl)acetamide](/img/structure/B3727431.png)
![2-[1-(4H-1,2,4-triazol-3-ylthio)ethyl]-4(3H)-quinazolinone](/img/structure/B3727433.png)
![N-(3,4-dichlorophenyl)-N'-[5-fluoro-4-oxo-5-(trifluoromethyl)-4,5-dihydro-1,3-thiazol-2-yl]urea](/img/structure/B3727446.png)

![5-(4-methylphenyl)-2-(propylthio)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione](/img/structure/B3727483.png)
![2-(ethylthio)-5-(2-methylphenyl)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione](/img/structure/B3727485.png)